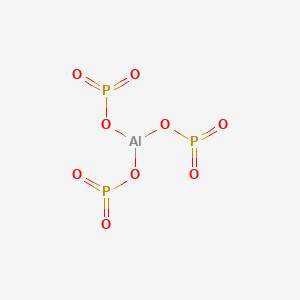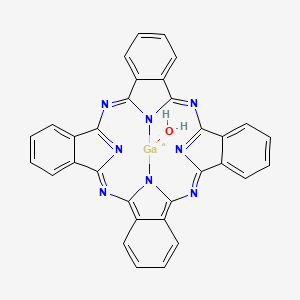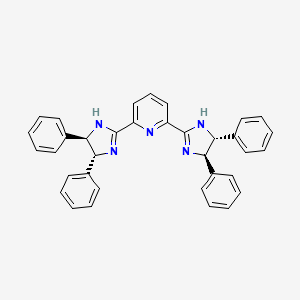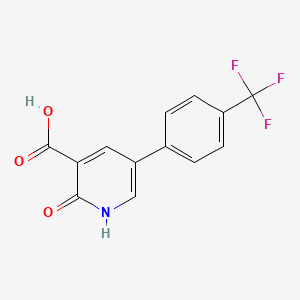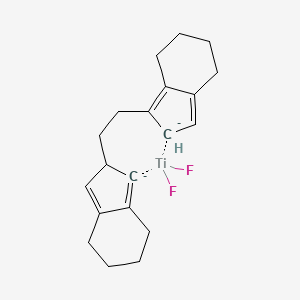
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) is a titanium-based organometallic compound It is known for its unique structure, which includes a titanium center coordinated by two fluorine atoms and two ethylenebis(4,5,6,7-tetrahydroinden-1-yl) ligands
Preparation Methods
The synthesis of (rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) typically involves the reaction of titanium tetrachloride with ethylenebis(4,5,6,7-tetrahydroinden-1-yl) in the presence of a fluorinating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and isolate the product.
Chemical Reactions Analysis
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: The fluorine atoms can be substituted with other ligands such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemistry: It serves as a model compound for studying the reactivity and coordination chemistry of titanium complexes.
Biology and Medicine: Research is ongoing to explore its potential biological activity and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of (rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) involves its ability to coordinate with various substrates through its titanium center. The molecular targets and pathways involved depend on the specific application. In catalysis, for example, the compound activates monomers for polymerization by coordinating to the monomer and facilitating its insertion into the growing polymer chain.
Comparison with Similar Compounds
Similar compounds to (rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) include:
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)zirconium dichloride: This compound has a similar structure but with zirconium instead of titanium and chlorine instead of fluorine.
(rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)hafnium dichloride: Similar to the zirconium compound but with hafnium.
(rac)-Dimethylsilyl-bis(4,5,6,7-tetrahydroinden-1-yl)zirconium dichloride: This compound has a dimethylsilyl group instead of an ethylene bridge. The uniqueness of (rac)-Ethylenebis(4,5,6,7-tetrahydroinden-1-yl)difluorotitanium(IV) lies in its titanium center and fluorine ligands, which impart different reactivity and properties compared to its zirconium and hafnium analogs.
Properties
IUPAC Name |
difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-inden-2-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2FH.Ti/c1-2-7-19-14-15(13-18(19)6-1)9-10-17-12-11-16-5-3-4-8-20(16)17;;;/h11-13,15H,1-10H2;2*1H;/q-2;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPCUGIZTILQGT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C([CH-]C=C2C1)CCC3C=C4CCCCC4=[C-]3.F[Ti]F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
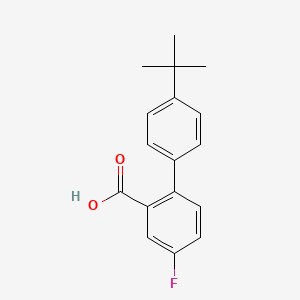

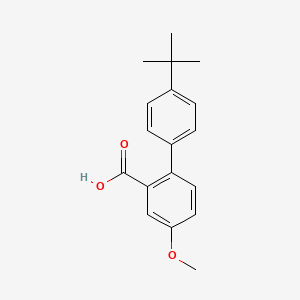
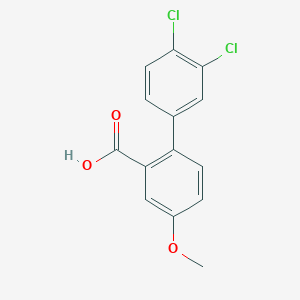
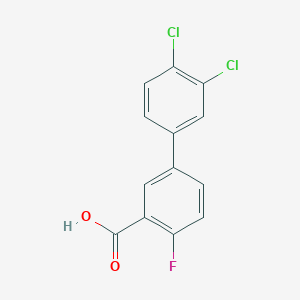
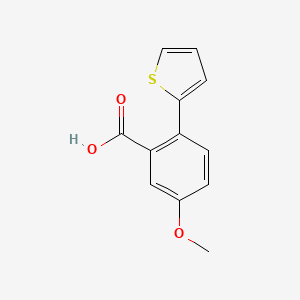
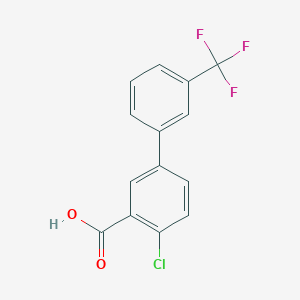
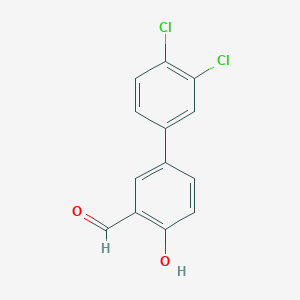
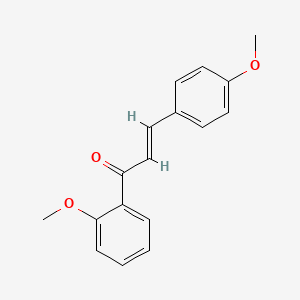
![tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B6286155.png)
